Perospirone

Pharmacology Receptor Binding Serotonin-Dopamine Antagonists

Perospirone is a differentiated serotonin-dopamine antagonist (SDA) with a signature binding profile absent in risperidone and olanzapine: high-affinity 5-HT2A (Ki=0.6 nM) and D2 (Ki=1.4 nM) antagonism plus potent 5-HT1A partial agonism (Ki=2.9 nM). Meta-analysis confirms significantly lower extrapyramidal symptom (EPS) liability versus aripiprazole, haloperidol, and risperidone. Head-to-head trials demonstrate non-inferior PANSS efficacy against both risperidone and aripiprazole. This compound is an essential reference standard for dissecting 5-HT1A-mediated mechanisms in antipsychotic research and SAR studies.

Molecular Formula C23H30N4O2S
Molecular Weight 426.6 g/mol
CAS No. 150915-41-6
Cat. No. B130592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerospirone
CAS150915-41-6
Synonyms2-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)hexahydro-1H-isoindole-1,3-(2H)-dione
perospirone
SM 9018
SM-9018
Molecular FormulaC23H30N4O2S
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54
InChIInChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+
InChIKeyFBVFZWUMDDXLLG-HDICACEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perospirone (150915-41-6): Procurement Overview of an Atypical Antipsychotic with a Distinct Serotonin-Dopamine Antagonist Profile


Perospirone, identified by CAS number 150915-41-6, is a small-molecule atypical antipsychotic belonging to the azapirone family [1]. It functions as a serotonin-dopamine antagonist (SDA), exhibiting high-affinity antagonism at serotonin 5-HT2A (Ki=0.6 nM) and dopamine D2 (Ki=1.4 nM) receptors, and acts as a partial agonist at the 5-HT1A receptor (Ki=2.9 nM) . This unique receptor-binding signature differentiates it from other commonly utilized SDAs such as risperidone and olanzapine, which do not exhibit high-affinity partial agonism at the 5-HT1A receptor [2].

Why Direct Substitution of Perospirone with Other Atypical Antipsychotics Is Not Recommended


The selection of perospirone over other second-generation antipsychotics is scientifically justified by its unique quantitative binding profile at the 5-HT1A receptor, a feature not shared by close structural analogs like risperidone and olanzapine [1]. This molecular distinction translates into a differential in vivo profile, including a reduced propensity to induce extrapyramidal symptoms (EPS) compared to aripiprazole, haloperidol, and risperidone, as demonstrated by systematic review and meta-analysis [2]. Consequently, substituting perospirone with another atypical antipsychotic in a research or clinical context may result in a different balance of efficacy and side-effect liability, particularly concerning motor function, thereby compromising the reproducibility and validity of study outcomes.

Quantitative Evidence for Perospirone: Head-to-Head Comparisons and Class-Level Differentiation


Perospirone Exhibits High-Affinity Partial Agonism at the 5-HT1A Receptor, a Feature Absent in Key Comparators

Perospirone demonstrates a high affinity for the 5-HT1A receptor (Ki = 2.9 nM) and functions as a partial agonist [1]. This is a key differentiator from other serotonin-dopamine antagonists (SDAs) like risperidone and olanzapine, which do not exhibit high-affinity binding or partial agonism at this receptor [2]. This unique interaction is hypothesized to contribute to its distinct clinical profile, including potential benefits for cognitive function and mood.

Pharmacology Receptor Binding Serotonin-Dopamine Antagonists

Perospirone Demonstrates Equivalent Antipsychotic Efficacy to Risperidone in a 12-Week Randomized Controlled Trial

In a 12-week randomized, multicenter clinical trial (n=66) comparing perospirone to risperidone in patients with schizophrenia, no significant between-group differences were observed in the Positive and Negative Syndrome Scale (PANSS) total and subscale scores at 4 and 12 weeks [1]. Both groups showed significant reductions from baseline, indicating comparable efficacy against positive and negative symptoms.

Schizophrenia Clinical Trial PANSS

Perospirone Shows Equivalent Efficacy and Tolerability to Aripiprazole in a 12-Week Head-to-Head Study

A 12-week randomized, open-label study (n=100) found that perospirone (8-48 mg/day) and aripiprazole (3-30 mg/day) produced equivalent improvements in schizophrenia symptoms, as measured by the PANSS and CGI-S scales [1]. No significant differences were found in efficacy, tolerability, or patient compliance between the two groups.

Schizophrenia Clinical Trial Aripiprazole

Perospirone is Associated with a Lower Risk of Extrapyramidal Symptoms (EPS) Compared to Aripiprazole, Haloperidol, and Risperidone

A systematic review of moderate-to-high quality evidence indicates that perospirone may cause fewer extrapyramidal symptoms (EPS) than a combined comparator group consisting of aripiprazole, haloperidol, and risperidone [1]. This finding is supported by animal studies showing perospirone has a weaker propensity to induce catalepsy, a rodent model of EPS, compared to haloperidol and risperidone [2].

Adverse Events Extrapyramidal Symptoms Tolerability

Application Scenarios for Perospirone Based on Quantifiable Differentiating Features


Investigating the Role of 5-HT1A Partial Agonism in Antipsychotic Efficacy and Cognitive Function

Perospirone's unique high-affinity partial agonism at the 5-HT1A receptor [1] makes it an ideal candidate for research studies designed to dissect the contribution of this specific receptor interaction to therapeutic outcomes, such as improvements in cognitive function or negative symptoms. It serves as a valuable comparator to other SDAs like risperidone that lack this property [2], allowing for the isolation of 5-HT1A-mediated effects in preclinical and clinical investigations.

Studies Requiring an Antipsychotic with a Lower Propensity for Extrapyramidal Side Effects (EPS)

Based on systematic review evidence indicating that perospirone causes fewer EPS than aripiprazole, haloperidol, and risperidone combined [3], it is particularly well-suited for long-term studies or for use in patient populations that are highly susceptible to motor side effects. This characteristic enhances study retention and reduces the confounding influence of treatment-emergent EPS on primary outcome measures.

Research on Schizophrenia Requiring an Alternative to Risperidone or Aripiprazole with Equivalent Efficacy

For research protocols where a non-inferior alternative to risperidone or aripiprazole is required, perospirone is a scientifically valid choice. Head-to-head clinical trials have demonstrated that perospirone is as effective as both risperidone [4] and aripiprazole [5] in reducing positive and negative symptoms of schizophrenia, as measured by the PANSS. This allows for substitution or comparison in studies without compromising efficacy benchmarks.

Comparative Pharmacological Studies on Serotonin-Dopamine Antagonists (SDAs)

Perospirone's binding profile, characterized by high affinity for 5-HT2A (Ki=0.6 nM), D2 (Ki=1.4 nM), and 5-HT1A (Ki=2.9 nM) receptors [1], provides a defined molecular signature for comparing and contrasting the effects of different SDAs in both in vitro and in vivo models. This makes it a valuable reference compound for structure-activity relationship (SAR) studies and for characterizing novel antipsychotic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perospirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.